3-(4-Heptyloxybenzoyl)-4-methylpyridine
Description
3-(4-Heptyloxybenzoyl)-4-methylpyridine is a pyridine derivative featuring a methyl group at the 4-position and a 4-heptyloxybenzoyl substituent at the 3-position (Figure 1).
Properties
IUPAC Name |
(4-heptoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-18-10-8-17(9-11-18)20(22)19-15-21-13-12-16(19)2/h8-13,15H,3-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCYXPDIJXJUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Heptyloxybenzoyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 4-heptyloxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-methylpyridine+4-heptyloxybenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Heptyloxybenzoyl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(4-Heptyloxybenzoyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Heptyloxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Pyridine derivatives with varied substituents exhibit distinct physical properties. For example:
Key Observations :
- Lipophilicity : The heptyloxy chain in 3-(4-Heptyloxybenzoyl)-4-methylpyridine likely reduces water solubility compared to 4-methylpyridine, which is highly soluble due to its smaller substituent .
- Melting Points: Chloro- and amino-substituted pyridines (e.g., compounds in ) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions (e.g., hydrogen bonding), whereas alkyl/alkoxy substituents (e.g., heptyloxy) may lower melting points by introducing flexibility.
Implications for this compound :
Reactivity and Catalytic Behavior
- Positional Effects : The methyl group’s position (3 vs. 4) significantly impacts reactivity. For example, 3-methylpyridine oxidizes to nicotinic acid on anatase catalysts, whereas 4-methylpyridine forms isonicotinic acid and aldehydes .
- Substituent Stability : Electron-withdrawing groups (e.g., chloro) enhance stability but reduce reactivity, whereas electron-donating groups (e.g., methoxy) increase susceptibility to oxidation .
Comparison : The heptyloxybenzoyl group in this compound, being electron-donating, may render the compound more reactive in electrophilic substitutions but less stable under oxidative conditions.
Biological Activity
3-(4-Heptyloxybenzoyl)-4-methylpyridine is an organic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a heptyloxybenzoyl group attached to a methylpyridine ring. Its IUPAC name is (4-heptoxyphenyl)-(4-methylpyridin-3-yl)methanone, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 325.42 g/mol |
| InChI Key | BLCYXPDIJXJUHE-UHFFFAOYSA-N |
The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylpyridine with 4-heptyloxybenzoyl chloride in the presence of a base like triethylamine under anhydrous conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator by binding to active sites or altering receptor functions. This mechanism suggests potential therapeutic applications in areas such as anti-inflammatory and antimicrobial treatments .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various bacterial strains .
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
- Ligand Activity : It has been investigated as a ligand in biochemical assays, suggesting its utility in drug development and molecular biology research .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study examined the antimicrobial efficacy of pyridine derivatives, highlighting the importance of substituents on the pyridine ring in enhancing biological activity. The findings suggest that modifications similar to those found in this compound could lead to improved antimicrobial properties .
- Inhibitory Effects on Enzymes : Research into pyridine-N-oxides has shown that structural variations can significantly impact their inhibitory effects on enzymes involved in various metabolic pathways. This underscores the potential for this compound to serve as a scaffold for developing enzyme inhibitors .
- Cytotoxicity Assessments : Investigations into related compounds have reported cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties worth exploring further .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
